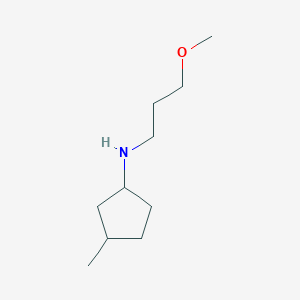

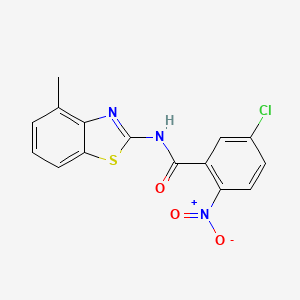

![molecular formula C11H13NO2S2 B2525345 8-(thiophène-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ène CAS No. 1797286-83-9](/img/structure/B2525345.png)

8-(thiophène-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of this compound is C11H13NO2S2 . The exact mass is 255.03877100 and the monoisotopic mass is also 255.03877100 .Physical And Chemical Properties Analysis

This compound has a complexity of 399, a rotatable bond count of 2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 . The topological polar surface area is 74, and it has a heavy atom count of 16 . The compound is canonicalized .Mécanisme D'action

Target of Action

The primary targets of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, the targets could be related to these biological pathways.

Mode of Action

The exact mode of action of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Thiophene derivatives are known to interact with various biological targets to exert their effects . The specific interactions would depend on the exact structure of the derivative and the target molecule.

Biochemical Pathways

The biochemical pathways affected by 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Given the known biological activities of thiophene derivatives, it can be inferred that the compound may affect pathways related to inflammation, microbial growth, hypertension, and atherosclerosis .

Result of Action

The molecular and cellular effects of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Based on the known biological activities of thiophene derivatives, it can be inferred that the compound may have effects at the molecular and cellular level that contribute to its anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Avantages Et Limitations Des Expériences En Laboratoire

(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several advantages for lab experiments. It is easy to synthesize and handle, and it has been shown to improve the efficiency and selectivity of chemical reactions. However, (1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has some limitations, including its sensitivity to air and moisture. It should be stored under inert atmosphere to prevent degradation.

Orientations Futures

(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several potential future directions in chemical research. It can be used in the synthesis of new bioactive compounds, including drugs and materials. (1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can also be modified to improve its properties and selectivity in chemical reactions. Furthermore, (1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can be used in the development of new catalysts for various chemical reactions.

Conclusion:

(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a useful compound in chemical research due to its unique structure and properties. It has been used as a ligand in various chemical reactions and has shown to improve the efficiency and selectivity of these reactions. (1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several potential future directions in chemical research, including the synthesis of new bioactive compounds and the development of new catalysts.

Méthodes De Synthèse

(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-mercaptobenzoic acid with 1,5-dibromopentane in the presence of triethylamine. The resulting product is then treated with sodium hydride to obtain (1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene. Another method involves the reaction of 2-mercaptobenzoic acid with 1,5-dichloropentane in the presence of potassium carbonate. The resulting product is then treated with sodium hydride to obtain (1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene.

Applications De Recherche Scientifique

Inhibition de la principale protéase du SARS-CoV-2

Ce composé a été trouvé pour inhiber la principale protéase du SARS-CoV-2 par acylation covalente réversible . La principale protéase du SARS-CoV-2 (Mpro) est une protéase à cystéine nucléophile et une cible thérapeutique validée pour le traitement de la COVID-19 utilisant des inhibiteurs de petite taille . Les résultats suggèrent que les γ-lactames ont un potentiel en tant que têtes de guerre électrophile pour le développement d'inhibiteurs de petite taille réagissant de manière covalente de Mpro et, par implication, d'autres enzymes à cystéine nucléophile .

Applications en (opto)électronique

Les matériaux dérivés du thiénothiophène, qui incluent ce composé, ont trouvé des applications dans l'ensemble de l'(opto)électronique . Ces applications comprennent les diodes électroluminescentes organiques, les cellules solaires organiques, les transistors à effet de champ organiques et l'optique non linéaire . Les relations fondamentales structure-propriété ont été évaluées pour chaque groupe particulier de dérivés .

Propriétés

IUPAC Name |

8-thiophen-2-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S2/c13-16(14,11-5-2-8-15-11)12-9-3-1-4-10(12)7-6-9/h1-3,5,8-10H,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLVOBKJHDBJQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

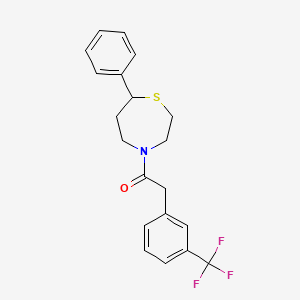

![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)

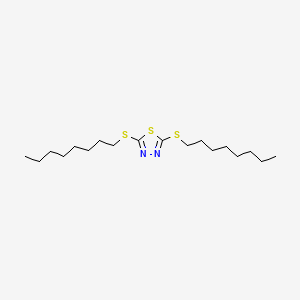

![[2-[(4-Methoxybenzoyl)oxymethyl]-1-oxo-3,4-dihydronaphthalen-2-yl]methyl 4-methoxybenzoate](/img/structure/B2525268.png)

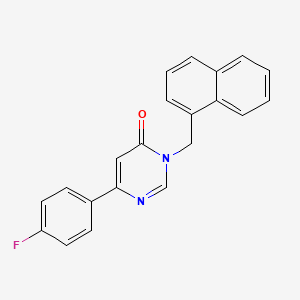

![(Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2525271.png)

![3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2525277.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)

![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2525283.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2525285.png)